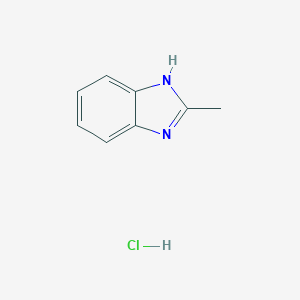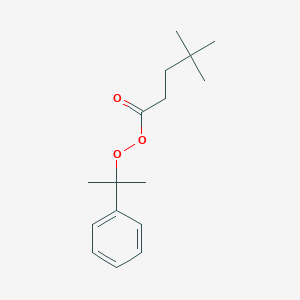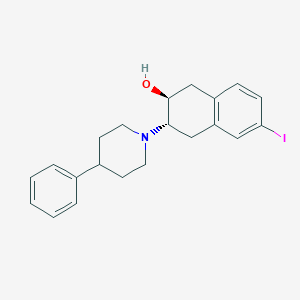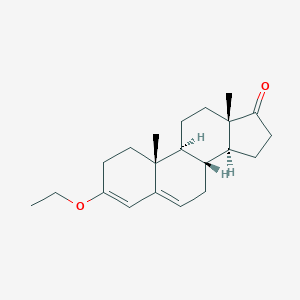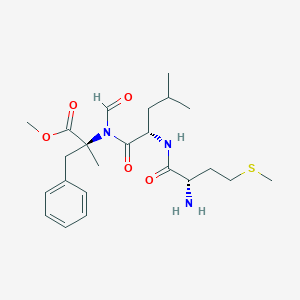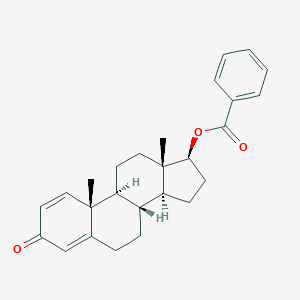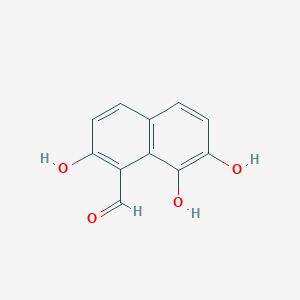
2,7,8-Trihydroxy-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trihydroxy-1-naphthaldehyde, also known as THN, is a naturally occurring compound found in various plants, such as the roots of Rubia cordifolia and the bark of Magnolia officinalis. THN has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity.
Applications De Recherche Scientifique
2,7,8-Trihydroxy-1-naphthaldehyde has been extensively studied for its potential therapeutic applications in various fields. In cancer therapy, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 2,7,8-Trihydroxy-1-naphthaldehyde has also been studied for its neuroprotective effects, where it has been shown to protect neurons against oxidative stress, inflammation, and apoptosis. Additionally, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde is not fully understood. However, studies have suggested that 2,7,8-Trihydroxy-1-naphthaldehyde exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 2,7,8-Trihydroxy-1-naphthaldehyde has also been shown to induce the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Effets Biochimiques Et Physiologiques
2,7,8-Trihydroxy-1-naphthaldehyde has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neurons, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to protect against oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. 2,7,8-Trihydroxy-1-naphthaldehyde has also been found to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2,7,8-Trihydroxy-1-naphthaldehyde has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2,7,8-Trihydroxy-1-naphthaldehyde is also stable under various conditions, making it suitable for long-term storage and transportation. However, 2,7,8-Trihydroxy-1-naphthaldehyde has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. 2,7,8-Trihydroxy-1-naphthaldehyde also has a relatively short half-life, which can affect its stability and potency.
Orientations Futures
There are several future directions for the research on 2,7,8-Trihydroxy-1-naphthaldehyde. One direction is to further investigate the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and its potential targets in various diseases. Another direction is to explore the synergistic effects of 2,7,8-Trihydroxy-1-naphthaldehyde with other drugs or natural compounds for enhanced therapeutic efficacy. Additionally, future research can focus on developing novel formulations of 2,7,8-Trihydroxy-1-naphthaldehyde with improved solubility, stability, and bioavailability for better therapeutic outcomes.
Conclusion
In conclusion, 2,7,8-Trihydroxy-1-naphthaldehyde is a naturally occurring compound with potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. 2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, and its mechanism of action is not fully understood. 2,7,8-Trihydroxy-1-naphthaldehyde exhibits various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on further investigating the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and developing novel formulations for improved therapeutic outcomes.
Méthodes De Synthèse
2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, including the oxidation of 2,7-dihydroxynaphthalene using potassium permanganate, the reaction of 2,7-dihydroxynaphthalene with nitric acid, and the condensation of 2-naphthol with glyoxylic acid. However, the most common method for synthesizing 2,7,8-Trihydroxy-1-naphthaldehyde is the reaction of 2-naphthol with glyoxylic acid in the presence of acetic anhydride and hydrochloric acid.
Propriétés
Numéro CAS |
125366-77-0 |
|---|---|
Nom du produit |
2,7,8-Trihydroxy-1-naphthaldehyde |
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2,7,8-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-7-8(13)3-1-6-2-4-9(14)11(15)10(6)7/h1-5,13-15H |
Clé InChI |
AHPVQKKHHIDVSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
SMILES canonique |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
Synonymes |
1-Naphthalenecarboxaldehyde, 2,7,8-trihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



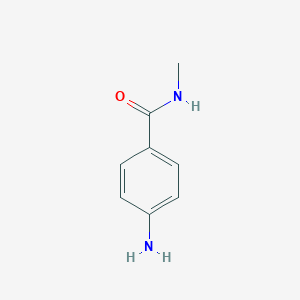
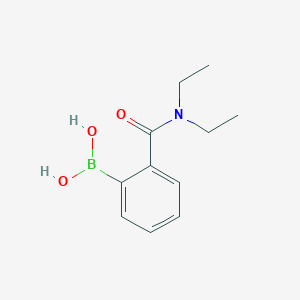
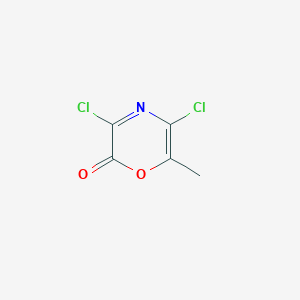
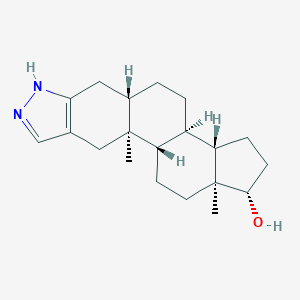
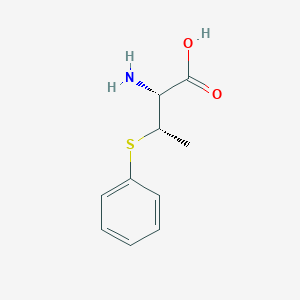
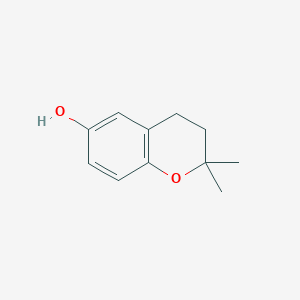
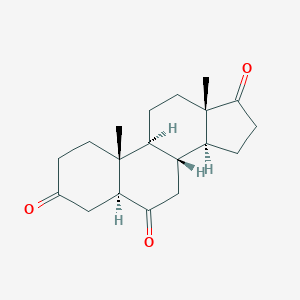
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
